molecular formula C13H12F2N2 B1452252 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105195-72-9

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1452252
CAS RN: 1105195-72-9
M. Wt: 234.24 g/mol
InChI Key: MFICLFNZXYXVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (1-3,4-DFPTP) is a heterocyclic aromatic compound and an important building block in organic synthesis. It is a versatile and useful compound, with a wide range of applications in synthetic chemistry and biological research.

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been identified as having potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can contribute to the progression of cancer by promoting tumor growth, angiogenesis, and metastasis. Inhibitors targeting c-Met are considered promising therapeutic agents for treating various types of cancer .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound shows activity as a GABA A receptor allosteric modulator. The GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic implications for disorders such as anxiety, epilepsy, and insomnia .

Material Science: Polymer Structural Units

The structural motif of 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is utilized in the design of polymers. These polymers can have applications in solar cells, where they contribute to the efficiency and stability of the photovoltaic material. The incorporation of such heterocycles into polymers can alter their electronic properties, making them suitable for energy-related applications .

Fluorescent Probes

Due to its unique structural properties, this compound can be used to create fluorescent probes. Fluorescent probes are essential tools in biological research and medical diagnostics. They allow for the visualization of cellular processes in real-time, aiding in the understanding of complex biological systems .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are fundamental to many pharmaceuticals and are prevalent in many natural products and biomolecules. The ability to synthesize these structures efficiently is crucial for the development of new drugs and materials .

Oncology: BACE-1 Inhibition

In oncology, derivatives of this compound have shown activity as BACE-1 inhibitors. BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibitors of BACE-1 are being explored as potential treatments for Alzheimer’s .

properties

IUPAC Name

1-(3,4-difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICLFNZXYXVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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